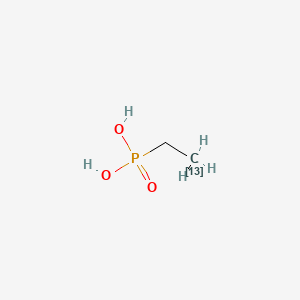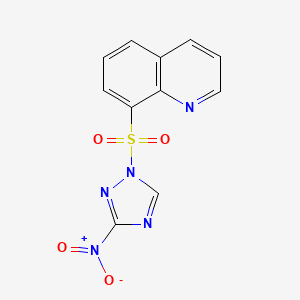
(213C)ethylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(213C)ethylphosphonic acid is a specialized chemical compound used in various scientific and industrial applications. It is characterized by the presence of a phosphonic acid group attached to an ethyl chain, with a carbon-13 isotope incorporated into its structure. This isotopic labeling makes it particularly useful in research settings, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (213C)ethylphosphonic acid typically involves the incorporation of carbon-13 into the ethyl group. One common method is the reaction of ethylphosphonic dichloride with a carbon-13 labeled ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are often sourced from suppliers specializing in isotopically labeled compounds to ensure the purity and accuracy of the carbon-13 labeling.
Chemical Reactions Analysis
Types of Reactions
(213C)ethylphosphonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of ethyl-substituted phosphonic acids.
Scientific Research Applications
(213C)ethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: The compound can be used to label biomolecules, aiding in the study of metabolic pathways and enzyme mechanisms.
Industry: In industrial settings, it can be used in the synthesis of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which (213C)ethylphosphonic acid exerts its effects is largely dependent on its role as an isotopic label. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be used to track the compound’s behavior in various chemical and biological systems. This allows researchers to gain insights into molecular interactions, reaction mechanisms, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethylphosphonic acid: The non-labeled version of the compound, used in similar applications but without the benefits of isotopic labeling.
Methylphosphonic acid: A similar compound with a methyl group instead of an ethyl group, used in different contexts depending on the desired chemical properties.
Propylphosphonic acid: Another related compound with a propyl group, offering different reactivity and applications.
Uniqueness
The primary uniqueness of (213C)ethylphosphonic acid lies in its isotopic labeling with carbon-13 This feature makes it particularly valuable in research applications where precise tracking and analysis of molecular behavior are required
Properties
Molecular Formula |
C2H7O3P |
|---|---|
Molecular Weight |
111.04 g/mol |
IUPAC Name |
(213C)ethylphosphonic acid |
InChI |
InChI=1S/C2H7O3P/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5)/i1+1 |
InChI Key |
GATNOFPXSDHULC-OUBTZVSYSA-N |
Isomeric SMILES |
[13CH3]CP(=O)(O)O |
Canonical SMILES |
CCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)

![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)

![1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone](/img/structure/B12055386.png)


![2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12055396.png)
![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12055398.png)


![methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate](/img/structure/B12055408.png)


